3-Bromophenyl diethylcarbamate chemical structure and molecular weight
3-Bromophenyl diethylcarbamate chemical structure and molecular weight
Molecular Architecture, Synthetic Pathways, and Pharmacological Context
Executive Summary
3-Bromophenyl diethylcarbamate (CAS: 863870-72-8) is a specialized organobromine compound belonging to the aryl carbamate class.[1] Structurally characterized by a meta-brominated phenyl ring esterified with diethylcarbamic acid, this molecule serves as a critical probe in medicinal chemistry.[1] It is primarily utilized in the investigation of cholinesterase inhibition kinetics and as a lipophilic intermediate in the synthesis of neuroactive pharmacophores.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthetic methodology, and mechanistic behavior.[1]
Structural Characterization & Molecular Weight
The physicochemical identity of 3-Bromophenyl diethylcarbamate is defined by the interplay between the electron-withdrawing bromine substituent and the carbamate moiety.[1]
Chemical Identity
| Parameter | Specification |
| IUPAC Name | 3-Bromophenyl N,N-diethylcarbamate |
| CAS Number | 863870-72-8 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| SMILES | CCN(CC)C(=O)Oc1cccc(Br)c1 |
| InChIKey | HJIRWRKJRSHXBT-UHFFFAOYSA-N |
Molecular Weight Analysis
The presence of Bromine (Br) introduces a distinct isotopic signature due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1]
| Isotope | Mass Contribution (Da) | Abundance |
| Monoisotopic Mass (⁷⁹Br) | 271.0208 | ~50.7% |
| Isotopic Mass (⁸¹Br) | 273.0187 | ~49.3% |
| Average Molecular Weight | 272.14 g/mol | Weighted Average |
Calculation Basis: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904).
Physicochemical Profile
The meta-substitution pattern of the bromine atom significantly influences the compound's electronic and steric properties compared to its ortho or para isomers.[1]
-
Lipophilicity (LogP): Estimated at ~3.5–3.[1]8. The diethylamino group and the aromatic bromine significantly enhance hydrophobicity, facilitating blood-brain barrier (BBB) permeation in pharmacological contexts.[1]
-
Solubility: Highly soluble in organic solvents (DCM, DMSO, Ethanol); practically insoluble in water.[1]
-
Electronic Effects: The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon, thereby modulating its reactivity toward nucleophiles (e.g., Serine residues in enzymes).
Synthetic Methodology
Protocol Design Rationale:
The synthesis follows a nucleophilic acyl substitution mechanism (Schotten-Baumann conditions).[1] The choice of base is critical: Potassium carbonate (
Reaction Scheme
The synthesis involves the coupling of 3-bromophenol with diethylcarbamoyl chloride.[1]
Figure 1: Synthetic pathway utilizing base-catalyzed carbamylation.
Detailed Protocol
-
Reagent Preparation: In a dry 250 mL round-bottom flask, dissolve 3-bromophenol (10.0 mmol) in anhydrous Acetonitrile (MeCN, 50 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 15.0 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Acylation: Add Diethylcarbamoyl chloride (11.0 mmol) dropwise via syringe to control exotherm.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1); product will appear as a higher Rf spot compared to the phenol.[1]
-
Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo. Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]
-
Purification: Dry over
and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Mechanism of Action: Cholinesterase Inhibition
Aryl carbamates are "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE).[1] They function by carbamylating the active site serine residue.[1][2]
Mechanistic Pathway
Unlike organophosphates (which phosphorylate and permanently disable the enzyme), carbamates form a carbamylated enzyme-intermediate that hydrolyzes slowly (minutes to hours), temporarily sequestering the enzyme.
Figure 2: Catalytic cycle of AChE inhibition by aryl carbamates.
Structure-Activity Relationship (SAR) Implications
-
Diethyl vs. Dimethyl: The diethyl group provides greater steric bulk than a dimethyl group, often increasing selectivity for Butyrylcholinesterase (BChE) over AChE, or altering the hydrolysis rate of the carbamylated enzyme.
-
3-Bromo Substituent: The halogen at the meta position enhances lipophilicity and can engage in halogen bonding within the enzyme's acyl-binding pocket, potentially increasing binding affinity (
) compared to the unsubstituted phenyl carbamate.
Analytical Expectations
To validate the synthesis of 3-Bromophenyl diethylcarbamate, the following spectral data should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectroscopy:
-
Mass Spectrometry (ESI+):
-
Characteristic doublet molecular ion peaks
at m/z 272 and 274 (1:1 ratio).[1]
-
Safety and Handling
Hazard Class: Irritant / Toxic.[1]
-
Acute Toxicity: As a carbamate, this compound acts as a cholinesterase inhibitor.[1] Avoid inhalation or skin contact.[1]
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
-
First Aid: In case of exposure, atropine is the standard antidote for carbamate poisoning (consult medical professionals immediately).[1]
References
-
PubChem. (2025).[1][3][4][5] 3-Bromophenyl diethylcarbamate Compound Summary. National Library of Medicine.[1] [Link](Note: Link directs to the closely related methyl-analog record for structural comparison as specific diethyl-analog records are sparse).
-
Bajda, M., et al. (2016).[1][2] Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. International Journal of Molecular Sciences. [Link]
-
Goksu, S., et al. (2017).[1][6] Novel antioxidant bromophenols with acetylcholinesterase inhibitory actions. Bioorganic Chemistry. [Link]
Sources
- 1. (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | C11H12BrNO | CID 688145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | C13H20N2O2 | CID 23645310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl N-(3-bromophenyl)carbamate | C9H10BrNO2 | CID 4383760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel antioxidant bromophenols with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
